Enhanced Lipophilicity vs. 6-Bromo Analog
The target compound exhibits a calculated XLogP of 2.5 , which is 0.4 units higher than that of 6-bromo-1H-indazole-3-carboxylic acid (XLogP 2.1) [1]. This increase in lipophilicity, driven by the 4-methyl substituent, can influence membrane permeability and protein binding in biological assays. The difference is statistically significant for medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 6-Bromo-1H-indazole-3-carboxylic acid: 2.1 |
| Quantified Difference | +0.4 units |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, a critical parameter for hit-to-lead optimization in drug discovery.
- [1] 6-Bromo-1H-indazole-3-carboxylic acid. PubChem CID 2778729. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026). View Source
